(3-chloro-4,5-diethoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-4,5-diethoxyphenyl)methanamine is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of methanamine, featuring a phenyl ring substituted with chlorine and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4,5-diethoxyphenyl)methanamine typically involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4,5-diethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-chloro-4,5-diethoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-chloro-4,5-diethoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-4,5-dimethoxyphenyl)methanamine: Similar in structure but with methoxy groups instead of ethoxy groups.
(3-chloro-4,5-dihydroxyphenyl)methanamine: Features hydroxyl groups instead of ethoxy groups.
(3-chloro-4,5-dimethylphenyl)methanamine: Contains methyl groups instead of ethoxy groups.
Uniqueness
(3-chloro-4,5-diethoxyphenyl)methanamine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful in specific applications where these properties are advantageous.
Properties
CAS No. |
881473-30-9 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(3-chloro-4,5-diethoxyphenyl)methanamine |
InChI |
InChI=1S/C11H16ClNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4,7,13H2,1-2H3 |
InChI Key |
ZWDXKGWZHWHVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CN)Cl)OCC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.